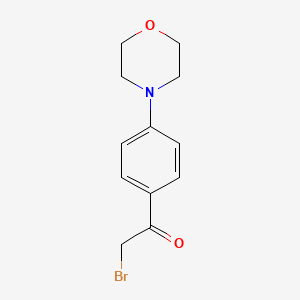

2-Bromo-1-(4-morpholinophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMZFJPRSTGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383631 | |

| Record name | 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210832-85-2 | |

| Record name | 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Morpholin-4-yl)phenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-1-(4-morpholinophenyl)ethanone

CAS Number: 210832-85-2

This technical guide provides an in-depth overview of 2-Bromo-1-(4-morpholinophenyl)ethanone, a key bifunctional reagent in the field of bioconjugation and pharmaceutical sciences. This document is intended for researchers, chemists, and professionals involved in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).

Chemical Identity and Properties

This compound, also known as 4-(morpholin-4-yl)phenacyl bromide, is a stable, solid organic compound. Its structure features a morpholine-substituted phenyl ring attached to a bromoacetyl group. This α-haloketone functionality makes it an effective electrophilic alkylating agent, primarily used for targeting nucleophilic residues in biomolecules.

Physicochemical Data

The key physical and chemical properties of the compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 210832-85-2 | [][2][3] |

| Molecular Formula | C₁₂H₁₄BrNO₂ | [][2] |

| Molecular Weight | 284.15 g/mol | [][2] |

| Melting Point | 112-115 °C | [] |

| Boiling Point | 418.8 °C at 760 mmHg (Predicted) | [] |

| Density | 1.439 g/cm³ (Predicted) | [] |

| IUPAC Name | 2-bromo-1-(4-morpholin-4-ylphenyl)ethanone | [] |

| Synonyms | 4-(Morpholin-4-yl)phenacyl bromide, 2-Bromo-4'-morpholinoacetophenone | [][2] |

| SMILES | C1COCCN1C2=CC=C(C=C2)C(=O)CBr | [] |

| InChI Key | OUGMZFJPRSTGMJ-UHFFFAOYSA-N | [] |

Spectroscopic Data (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | ~ 7.9 (d, 2H) | Aromatic protons ortho to the carbonyl group |

| ~ 6.9 (d, 2H) | Aromatic protons meta to the carbonyl group | |

| ~ 4.4 (s, 2H) | Methylene protons (-CH₂Br) | |

| ~ 3.8 (t, 4H) | Morpholine protons adjacent to oxygen (-CH₂-O) | |

| ~ 3.3 (t, 4H) | Morpholine protons adjacent to nitrogen (-CH₂-N) | |

| ¹³C NMR | ~ 190 | Carbonyl carbon (C=O) |

| ~ 155 | Aromatic carbon attached to morpholine nitrogen | |

| ~ 131 | Aromatic protons ortho to the carbonyl group | |

| ~ 125 | Aromatic carbon ipso to the carbonyl group | |

| ~ 114 | Aromatic protons meta to the carbonyl group | |

| ~ 66 | Morpholine carbons adjacent to oxygen (-CH₂-O) | |

| ~ 47 | Morpholine carbons adjacent to nitrogen (-CH₂-N) | |

| ~ 31 | Methylene carbon (-CH₂Br) |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the α-bromination of its precursor, 1-(4-morpholinophenyl)ethanone.

Representative Synthesis Protocol

This protocol is a representative procedure based on standard bromination methods for activated acetophenones.

Step 1: Synthesis of 1-(4-Morpholinophenyl)ethanone (Precursor) The precursor can be synthesized via nucleophilic aromatic substitution of 4-fluoroacetophenone with morpholine or through Friedel-Crafts acylation of 4-morpholinobenzene.

Step 2: α-Bromination of 1-(4-Morpholinophenyl)ethanone

-

Reagents and Materials:

-

1-(4-Morpholinophenyl)ethanone (1.0 eq)

-

Bromine (Br₂) (1.05 eq) or Copper(II) Bromide (CuBr₂) (2.1 eq)

-

Solvent: Chloroform/Ethyl Acetate mixture, or Methanol

-

Round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser.

-

Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, sodium sulfate, silica gel).

-

-

Procedure (Using CuBr₂):

-

Dissolve 1-(4-morpholinophenyl)ethanone (1.0 eq) and Copper(II) Bromide (2.1 eq) in a 1:1 mixture of chloroform and ethyl acetate.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.

-

Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

-

Applications in Drug Development

The primary application of this reagent lies in its ability to act as a covalent linker, particularly in the field of bioconjugation. The electrophilic bromomethylketone group is highly reactive towards soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[5][6][7]

Role in Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapies where a cytotoxic payload is attached to a monoclonal antibody via a chemical linker. This compound can serve as a precursor to a linker-payload system. The reagent itself can be used to attach a "handle" to a protein, which can then be further modified, or it can be pre-attached to a payload before conjugation.

The workflow below illustrates the logical steps where this reagent is employed for cysteine-specific protein modification.

Representative Protocol for Cysteine Alkylation

This protocol outlines a general procedure for labeling a cysteine-containing protein or peptide.

-

Materials:

-

Cysteine-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

-

Stock solution of this compound in an organic co-solvent like DMSO or DMF.

-

Quenching reagent (e.g., N-acetylcysteine or β-mercaptoethanol).

-

-

Procedure:

-

To a solution of the protein, add a 5-10 fold molar excess of the this compound stock solution. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture at room temperature or 4 °C for 1-4 hours with gentle agitation.

-

Monitor the reaction progress by LC-MS to confirm the mass increase corresponding to the covalent addition of the label.

-

Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a small molecule thiol (e.g., N-acetylcysteine) to consume any unreacted alkylating agent.

-

Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis.

-

Characterize the final conjugate to determine the degree of labeling and confirm site-specificity.

-

The logical relationship for the core chemical reaction is visualized below.

Safety and Handling

Compounds of the α-bromoketone class are potent lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

References

- 2. 2-Bromo-1-(4-morpholinophenyl)-1-ethanone | 210832-85-2 [chemicalbook.com]

- 3. 210832-85-2 CAS MSDS (2-Bromo-1-(4-morpholinophenyl)-1-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(4-morpholinophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-(4-morpholinophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents. This document details its physicochemical characteristics, a plausible experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

This compound is a solid organic compound. Its core structure consists of a morpholine ring and a bromo-substituted acetophenone group. The quantitative physical properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2-bromo-1-(4-morpholin-4-ylphenyl)ethanone | [1][2] |

| CAS Number | 210832-85-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄BrNO₂ | [1][2][3] |

| Molecular Weight | 284.15 g/mol | [1][2] |

| Melting Point | 112-115 °C | [1] |

| Boiling Point | 418.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.439 g/cm³ (Predicted) | [1] |

| Appearance | Solid (Form varies by purity) | |

| Purity | Typically ≥97% | [1][2] |

| Storage | Keep Cold | [1] |

| SMILES | C1COCCN1C2=CC=C(C=C2)C(=O)CBr | [1] |

| InChI Key | OUGMZFJPRSTGMJ-UHFFFAOYSA-N | [1] |

Biological Context

While specific signaling pathways for this compound are not extensively documented in public literature, its significance lies in its role as a versatile synthetic intermediate. It is utilized in the development of a range of biologically active molecules, including potential anti-cancer, antiviral, and anti-inflammatory agents. Its utility stems from the reactivity of the α-bromo ketone functional group, which allows for facile nucleophilic substitution, making it a valuable building block in medicinal chemistry and drug discovery.

Experimental Protocols

The following section details a plausible experimental protocol for the laboratory-scale synthesis of this compound. The synthesis is a two-step process involving the initial formation of the precursor 1-(4-morpholinophenyl)ethanone, followed by its selective α-bromination.

Step 1: Synthesis of 1-(4-morpholinophenyl)ethanone

Materials:

-

4'-Fluoroacetophenone

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4'-fluoroacetophenone (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 1-(4-morpholinophenyl)ethanone. The precursor typically presents as a solid with a melting point of 96-98 °C.[2]

Step 2: Synthesis of this compound

Materials:

-

1-(4-morpholinophenyl)ethanone (precursor from Step 1)

-

Bromine (Br₂) or Pyridinium tribromide

-

Chloroform (CHCl₃) or Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(4-morpholinophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid at room temperature.

-

Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the reaction mixture with constant stirring. A gentle warming of the mixture may be required to initiate the reaction.

-

Continue to stir the reaction for 4-6 hours at room temperature, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the solution is neutral or slightly basic.

-

Extract the product with chloroform (3 x 50 mL).

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to afford the final product as a solid.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the final product, this compound.

Caption: Synthetic pathway for this compound.

References

Structure Elucidation of 2-Bromo-1-(4-morpholinophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-Bromo-1-(4-morpholinophenyl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document details the synthetic pathway, including protocols for Friedel-Crafts acylation and subsequent α-bromination. Physicochemical properties and spectroscopic data are presented to aid in the characterization of this compound. Furthermore, a potential signaling pathway is illustrated based on its reported activity as a Diacylglycerol Kinase Zeta (DGKζ) inhibitor, highlighting its relevance in immunomodulatory drug discovery.

Introduction

This compound, also known as 4-(Morpholin-4-yl)phenacyl bromide, is a valuable intermediate in organic synthesis.[] Its structure combines a morpholine-substituted phenyl ring with a reactive α-bromo ketone functional group, making it a versatile building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The α-bromo ketone is a key synthon for introducing the phenacyl scaffold into larger molecules, frequently utilized in the development of enzyme inhibitors and other bioactive compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process:

-

Friedel-Crafts Acylation: Reaction of N-phenylmorpholine with acetyl chloride in the presence of a Lewis acid catalyst to yield 1-(4-morpholinophenyl)ethanone.

-

α-Bromination: Bromination of the methyl group of the ketone functionality of 1-(4-morpholinophenyl)ethanone.

A schematic of the synthesis is presented below.

References

A Technical Guide to the Solubility of 2-Bromo-1-(4-morpholinophenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-1-(4-morpholinophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines established experimental protocols for determining solubility and presents an illustrative solubility profile in common organic solvents. Furthermore, a general synthesis workflow for this compound is provided.

Solubility of this compound

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) - Representative Values |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 20 |

| Acetone | 20.7 | 10 - 15 |

| Dichloromethane | 8.93 | 5 - 10 |

| Ethanol | 24.55 | 1 - 5 |

| Methanol | 32.7 | 1 - 5 |

Note: The values presented in this table are illustrative and based on the general solubility trends of structurally similar compounds. Actual solubility should be determined experimentally using the protocols outlined below.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. The following are standard laboratory methods that can be employed to quantify the solubility of this compound.

Gravimetric Method

This classical method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Protocol:

-

Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Separation: Carefully filter the saturated solution to remove any undissolved solid. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.

-

Evaporation: Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry container.

-

Drying: Evaporate the solvent under reduced pressure or in a fume hood. Subsequently, dry the container with the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the filtrate used.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent system. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Filtration and Dilution: Filter the saturated solution and dilute an accurately measured aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

UV/Vis Spectroscopy Method

This method is applicable if the compound has a chromophore that absorbs in the UV/Vis region and is suitable for rapid solubility screening.

Protocol:

-

Wavelength of Maximum Absorbance (λmax): Dissolve a small amount of this compound in the chosen solvent and scan its UV/Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

Saturated Solution Preparation and Analysis: Prepare a saturated solution and filter it as previously described. Dilute an aliquot of the filtrate to a concentration where the absorbance is within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve and the dilution factor to calculate the concentration of the saturated solution.

Synthesis Workflow of this compound

The synthesis of this compound typically involves the α-bromination of the corresponding ketone, 4-morpholinoacetophenone. This is a common and effective method for introducing a bromine atom at the α-position to a carbonyl group.

Caption: General synthesis workflow for this compound.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the provided experimental protocols offer robust methods for its determination in a laboratory setting. The illustrative solubility data and the synthesis workflow serve as valuable resources for researchers and professionals in the field of drug development and organic synthesis. It is recommended that experimental verification of solubility be conducted for any specific application to ensure accuracy and process reliability.

2-Bromo-1-(4-morpholinophenyl)ethanone safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(4-morpholinophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for this compound. The toxicological properties of this compound have not been fully investigated[1]. This guide should be used in conjunction with an official Safety Data Sheet (SDS) and a thorough risk assessment before handling this chemical.

Hazard Identification

This compound is classified as a hazardous substance that poses significant risks upon exposure. The primary hazards include severe damage to the eyes, skin, and respiratory system.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1 B | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation[3][4] |

Note: Classifications for similar bromo-ethanone compounds are included for broader context.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent contact and exposure. Engineering controls, such as using the chemical within a fume hood, are the primary means of exposure control.[1]

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or full-face shield.[1][5] | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166. Protects against splashes and dust that cause severe eye damage.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl) and protective clothing (lab coat, apron, or suit).[1][6] | Prevents skin contact which can cause severe burns.[1] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Required if exposure limits are exceeded or if dust is generated. Use a respirator with a particulate filter conforming to EN 143.[1] |

| General Hygiene | Eyewash stations and safety showers must be close to the workstation.[1][7] Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the work area.[8] | To ensure immediate decontamination and prevent ingestion or accidental exposure. |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the chemical's stability and preventing accidental exposure.

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[1][3]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Take off contaminated clothing and wash it before reuse.[3][4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 3: First-Aid Measures Quick Reference

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses, if present and easy to do.[3][4] Seek immediate medical attention. [1][2] |

| Skin Contact | Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention. [1][2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][3][4] If not breathing, give artificial respiration.[1] Seek immediate medical attention. [1][2] |

| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention. [1][2] |

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1][7]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE).[7] Evacuate personnel to safe areas. Ensure adequate ventilation.[8]

-

Environmental Precautions: Do not let the product enter drains or contaminate the ground water system.[1][3]

-

Containment and Cleanup: Sweep up and shovel the material into suitable containers for disposal.[1][5] Avoid dust formation.[1][5]

Experimental Protocols

Protocol for Handling a Small Spill

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

-

Don PPE: Put on the appropriate PPE as specified in Table 2, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.

-

Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1][5]

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

-

Dispose: Dispose of the contaminated materials and container as hazardous waste according to local, regional, and national regulations.[1]

-

Report: Report the incident to the appropriate safety personnel.

Protocol for Emergency First Aid Response

-

Scene Safety: Ensure the area is safe before approaching the victim. If necessary, remove the victim from the source of exposure.

-

Call for Help: Immediately call for emergency medical assistance.[1]

-

Identify Exposure: Determine the route of exposure (skin, eye, inhalation, ingestion).

-

Administer First Aid (as per Table 3):

-

Eye Contact: Immediately begin flushing the eyes with an eyewash station for at least 15 minutes.[1]

-

Skin Contact: While under a safety shower, remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1]

-

Ingestion: Rinse the victim's mouth with water. Do not induce vomiting.[1]

-

-

Provide SDS: Show the Safety Data Sheet to the attending medical personnel.[1][3][4]

Visualizations

Workflow for Accidental Spill Response

Caption: A logical workflow for responding to an accidental chemical spill.

First Aid Procedures for Exposure

Caption: A flowchart of first aid actions based on the route of exposure.

Hierarchy of Controls for Safe Handling

Caption: The hierarchy of controls for minimizing exposure to chemical hazards.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Bromo-1-(4-morpholinophenyl)ethanone, a key intermediate in pharmaceutical research and development. The synthesis is typically achieved in a two-step process: the formation of the precursor 1-(4-morpholinophenyl)ethanone, followed by its alpha-bromination. This document details the experimental protocols, starting materials, and quantitative data associated with these transformations.

Core Synthesis Overview

The synthesis of this compound fundamentally involves two distinct stages. The initial step is the preparation of the ketone intermediate, 1-(4-morpholinophenyl)ethanone, also known as 4'-morpholinoacetophenone. Subsequently, this intermediate undergoes a selective bromination at the alpha-carbon of the acetyl group to yield the final product.

Two principal pathways are commonly employed for the synthesis of the 1-(4-morpholinophenyl)ethanone intermediate:

-

Friedel-Crafts Acylation of N-Phenylmorpholine: This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of N-phenylmorpholine.

-

Nucleophilic Aromatic Substitution: This method involves the reaction of 4-fluoroacetophenone with morpholine, where the morpholine acts as a nucleophile, displacing the fluorine atom on the aromatic ring.

The subsequent alpha-bromination of the synthesized 1-(4-morpholinophenyl)ethanone is typically accomplished using a suitable brominating agent, such as elemental bromine or N-bromosuccinimide (NBS).

Synthesis Pathway Diagram

Caption: Synthetic routes to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key reactions involved in the synthesis of this compound. The quantitative data for these reactions are summarized in the accompanying tables.

Step 1: Synthesis of 1-(4-morpholinophenyl)ethanone

Two primary methods for the synthesis of the intermediate 1-(4-morpholinophenyl)ethanone are presented below.

The Friedel-Crafts acylation offers a direct route to introduce the acetyl group onto the phenyl ring of N-phenylmorpholine.

Experimental Protocol:

A general procedure for Friedel-Crafts acylation is as follows: To a cooled (0 °C) suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable inert solvent like dichloromethane, acetyl chloride or acetic anhydride is added dropwise. N-phenylmorpholine is then added to the reaction mixture, and the reaction is stirred at room temperature until completion. The reaction is subsequently quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | N-Phenylmorpholine | General Knowledge |

| Reagent | Acetyl Chloride / Acetic Anhydride | General Knowledge |

| Catalyst | Aluminum Chloride (AlCl₃) | General Knowledge |

| Solvent | Dichloromethane (CH₂Cl₂) | General Knowledge |

| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |

| Typical Yield | Varies | General Knowledge |

This method provides an alternative route to 1-(4-morpholinophenyl)ethanone through the displacement of a fluoride ion by morpholine.

Experimental Protocol:

A mixture of 4-fluoroacetophenone and morpholine is heated in a suitable solvent, such as dimethyl sulfoxide (DMSO) or in the absence of a solvent, often in the presence of a base like potassium carbonate to neutralize the hydrofluoric acid formed. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is then collected by filtration, washed with water, and dried to afford 1-(4-morpholinophenyl)ethanone.

| Parameter | Value | Reference |

| Starting Material | 4-Fluoroacetophenone | General Knowledge |

| Reagent | Morpholine | General Knowledge |

| Base (optional) | Potassium Carbonate (K₂CO₃) | General Knowledge |

| Solvent | Dimethyl Sulfoxide (DMSO) or neat | General Knowledge |

| Reaction Temperature | Elevated temperatures (e.g., reflux) | General Knowledge |

| Typical Yield | Varies | General Knowledge |

Step 2: α-Bromination of 1-(4-morpholinophenyl)ethanone

The final step in the synthesis is the selective bromination of the methyl group of the acetyl moiety.

Direct bromination using elemental bromine is a common method for the α-bromination of ketones.

Experimental Protocol:

To a solution of 1-(4-morpholinophenyl)ethanone in a suitable solvent, such as chloroform or acetic acid, a solution of bromine in the same solvent is added dropwise with stirring. The reaction may be catalyzed by an acid, such as a catalytic amount of hydrobromic acid or sulfuric acid. The reaction is typically carried out at room temperature or slightly elevated temperatures. After the addition is complete, the reaction mixture is stirred until the color of bromine disappears. The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude this compound, which can be purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 1-(4-morpholinophenyl)ethanone | General Knowledge |

| Reagent | Bromine (Br₂) | General Knowledge |

| Catalyst (optional) | HBr, H₂SO₄ | General Knowledge |

| Solvent | Chloroform, Acetic Acid | General Knowledge |

| Reaction Temperature | Room Temperature to mild heating | General Knowledge |

| Typical Yield | Varies | General Knowledge |

N-Bromosuccinimide is a milder and more selective brominating agent often used for α-bromination of ketones.

Experimental Protocol:

1-(4-morpholinophenyl)ethanone and N-bromosuccinimide are dissolved in a suitable solvent, such as carbon tetrachloride or acetonitrile. A radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), is often added, and the mixture is heated to reflux. The reaction progress can be monitored by observing the consumption of the starting material. After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated to yield the desired product.

| Parameter | Value | Reference |

| Starting Material | 1-(4-morpholinophenyl)ethanone | [1][2] |

| Reagent | N-Bromosuccinimide (NBS) | [1][2][3] |

| Initiator (optional) | Benzoyl Peroxide, AIBN | [1] |

| Solvent | Carbon Tetrachloride, Acetonitrile | [1] |

| Reaction Temperature | Reflux | [1] |

| Typical Yield | Good to excellent | [2] |

Logical Relationship Diagram for Bromination Method Selection

Caption: Factors influencing the choice of brominating agent.

This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific reaction conditions and to optimize these procedures for their particular applications. Standard laboratory safety practices should be strictly followed when handling all chemicals mentioned in this document.

References

An In-depth Technical Guide to the Electrophilicity of α-Bromo Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electrophilic nature of α-bromo ketones, a class of organic intermediates renowned for their versatile reactivity. The inherent electronic properties of these molecules make them powerful tools in synthetic chemistry and crucial scaffolds in the design of targeted therapeutics. We will delve into the fundamental principles governing their reactivity, present quantitative data, detail experimental protocols, and illustrate their application in modern drug discovery.

The Electronic Landscape of α-Bromo Ketones

The reactivity of α-bromo ketones is fundamentally governed by the synergistic electron-withdrawing effects of the adjacent carbonyl group and the bromine atom.[1] This electronic arrangement confers a significant partial positive charge on the α-carbon, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This activation makes α-bromo ketones valuable precursors for a variety of chemical transformations.

Two primary reaction pathways dominate the chemistry of α-bromo ketones:

-

Nucleophilic Substitution: The electrophilic α-carbon is a prime target for SN2 reactions, where a nucleophile displaces the bromide leaving group.[1][2] This pathway is favored by less basic nucleophiles.[2]

-

Base-Mediated Rearrangements: In the presence of strong bases, the acidity of the α-protons allows for enolate formation, which can lead to complex rearrangements, most notably the Favorskii rearrangement.[1]

Factors Influencing Electrophilicity

The electrophilic character of the α-carbon is not static and is influenced by both electronic and steric factors inherent to the molecular structure.

-

Electronic Effects: The presence of electron-donating groups on the ketone scaffold can decrease the electrophilicity of the α-carbon by inductively pushing electron density towards it.[3] Conversely, electron-withdrawing groups enhance electrophilicity, making the α-carbon more reactive towards nucleophiles.[3]

-

Steric Hindrance: Bulky substituents near the α-carbon can impede the approach of a nucleophile, slowing the rate of SN2 reactions.[3][4] Aldehydes, for instance, are generally more reactive than ketones in nucleophilic additions due to reduced steric hindrance.[3]

Key Reactions and Mechanisms

Nucleophilic Substitution (SN2)

The reaction of α-bromo ketones with a variety of nucleophiles (e.g., thiols, amines, iodides) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single-step process where the nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion.[5] The reaction rate is dependent on the concentration of both the α-bromo ketone and the nucleophile.[5]

Caption: General mechanism of an SN2 reaction on an α-bromo ketone.

The Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-bromo ketones with an abstractable α'-proton undergo the Favorskii rearrangement. The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then opened by the base (e.g., hydroxide or alkoxide) to yield a rearranged carboxylic acid or ester product.

References

An In-depth Technical Guide to the Reactivity of the Morpholine Moiety in 2-Bromo-1-(4-morpholinophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the morpholine moiety in the bifunctional compound 2-Bromo-1-(4-morpholinophenyl)ethanone. This molecule incorporates both a reactive α-bromo ketone, a well-known electrophile, and a morpholine ring, a versatile heterocyclic amine. While the reactivity of the α-bromo ketone is extensively documented, this guide focuses specifically on the chemical behavior of the morpholine substituent. It details the synthesis of the parent compound, its spectroscopic characterization, and explores key reactions of the morpholine nitrogen, including N-alkylation and N-oxidation. Furthermore, this guide elucidates the significant role of the morpholine-containing α-bromo ketone scaffold as a covalent probe in chemical biology and drug discovery, with a specific workflow for protein kinase labeling and analysis detailed. All quantitative data is presented in structured tables, and experimental protocols are provided.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacological properties, such as aqueous solubility, metabolic stability, and target binding affinity. In the context of this compound, the morpholine moiety is attached to a phenacyl bromide framework. This creates a molecule with dual reactivity: the α-bromo ketone serves as a potent electrophile capable of forming covalent bonds with nucleophiles, while the tertiary amine of the morpholine ring retains its nucleophilic and basic character. Understanding the reactivity of the morpholine moiety is crucial for predicting potential metabolic pathways, designing derivatization strategies, and comprehending its role in molecular interactions within a biological environment.

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step process starting from 4-fluoroacetophenone. The initial step involves a nucleophilic aromatic substitution to introduce the morpholine ring, followed by α-bromination of the resulting acetophenone derivative.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Morpholinoacetophenone

To a solution of 4-fluoroacetophenone (1.0 eq) in dimethyl sulfoxide (DMSO), morpholine (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is heated to 120 °C and stirred for 12-16 hours. After completion, the reaction is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to afford 4-morpholinoacetophenone.

Step 2: Synthesis of this compound

4-Morpholinoacetophenone (1.0 eq) is dissolved in glacial acetic acid. A catalytic amount of 48% hydrobromic acid is added. To this solution, bromine (1.05 eq) dissolved in acetic acid is added dropwise at room temperature with constant stirring. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into a large volume of cold water. The precipitated solid is filtered, washed with water until the filtrate is neutral, and then dried under vacuum to yield this compound.

Spectroscopic Data

The structural characterization of 4-morpholinoacetophenone and related compounds is achieved through nuclear magnetic resonance (NMR) spectroscopy.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |

| 4-Morpholinoacetophenone | 7.90 (d, 2H), 6.88 (d, 2H), 3.86 (t, 4H), 3.33 (t, 4H), 2.53 (s, 3H) | 196.8, 154.0, 130.6, 127.8, 113.6, 66.7, 47.7, 26.3 | |

| 2-Bromo-1-phenylethanone | 8.00 (d, 2H), 7.63 (t, 1H), 7.51 (t, 2H), 4.48 (s, 2H) | 191.3, 133.9, 128.9, 128.8, 31.0 | [1] |

| 2-Bromo-1-(4-bromophenyl)ethanone | 7.86 (d, 2H), 7.65 (d, 2H), 4.12 (s, 2H) | 190.4, 132.6, 132.2, 130.4, 129.3, 30.4 | [1] |

Reactivity of the Morpholine Moiety

The morpholine moiety in this compound exhibits characteristic reactions of a tertiary amine. The nitrogen atom is nucleophilic and can react with electrophiles. The presence of the electron-withdrawing acetyl group on the phenyl ring slightly reduces the basicity and nucleophilicity of the morpholine nitrogen compared to unsubstituted N-phenylmorpholine.

N-Alkylation

The nitrogen atom of the morpholine ring can be alkylated to form a quaternary ammonium salt. This reaction typically proceeds by treating the parent compound with an alkyl halide.

Experimental Protocol: N-Alkylation of a Morpholine Derivative

To a solution of the morpholine derivative (1.0 eq) in a suitable solvent such as acetone or acetonitrile, an excess of the alkylating agent (e.g., methyl iodide, 1.5 eq) is added. The reaction mixture is stirred at room temperature or gently heated under reflux for several hours. The formation of a precipitate indicates the formation of the quaternary ammonium salt. The product can be isolated by filtration, washed with the solvent, and dried.

N-Oxidation

The morpholine nitrogen can be oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: N-Oxidation using m-CPBA

The morpholine-containing compound (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane (DCM). To this solution, m-CPBA (1.1 to 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at this temperature and gradually allowed to warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess acid, followed by brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the morpholine N-oxide.[2][3]

Application as a Covalent Probe in Chemical Proteomics

The dual functionality of this compound makes it a valuable tool in chemical biology, particularly as a covalent probe for identifying and characterizing protein targets. The α-bromo ketone can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of enzymes, leading to irreversible inhibition.

Workflow for Covalent Labeling of Protein Kinases

Protein kinases are a major class of drug targets, and the development of selective inhibitors is of great interest. Covalent inhibitors that target non-catalytic cysteines in the kinase active site have emerged as a promising strategy. The following workflow outlines the use of this compound as a covalent probe for kinase labeling and subsequent analysis.[4][5]

Caption: Workflow for kinase labeling with this compound.

Experimental Protocol: Kinase Labeling and Proteomic Analysis

-

Protein Labeling: The purified protein kinase of interest is incubated with a molar excess of this compound in a suitable buffer at room temperature or 37°C. The reaction is quenched after a specific time by adding a reducing agent like dithiothreitol (DTT).

-

Sample Preparation for Mass Spectrometry: The labeled protein is denatured, and the disulfide bonds are reduced with DTT, followed by alkylation of the remaining free cysteines with iodoacetamide. The protein is then digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database to identify the peptides. The covalent modification by the probe results in a specific mass shift in the modified peptide, allowing for the identification of the exact peptide and, through fragmentation analysis, the specific amino acid residue (typically cysteine) that was labeled.

Conclusion

This compound is a molecule of significant interest due to its dual reactivity. While the α-bromo ketone moiety is a well-established electrophilic warhead for covalent modification of biomolecules, the morpholine ring also possesses distinct chemical reactivity. The nucleophilic nitrogen of the morpholine can undergo reactions such as N-alkylation and N-oxidation, which are important considerations in drug design and metabolism studies. The application of this compound as a covalent probe in chemical proteomics highlights the utility of combining a reactive electrophile with a privileged chemical scaffold like morpholine. This guide provides a foundational understanding of the reactivity of the morpholine moiety in this specific context, offering valuable insights for researchers in organic chemistry, medicinal chemistry, and drug development.

References

The Strategic Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery: A Technical Guide

An In-depth Exploration of a Versatile Synthetic Intermediate for the Development of Novel Therapeutics

Introduction

In the landscape of contemporary drug discovery, the morpholine moiety stands out as a privileged scaffold, frequently incorporated into the design of therapeutic agents to enhance their pharmacological profiles. 2-Bromo-1-(4-morpholinophenyl)ethanone, a key synthetic building block, has emerged as a crucial starting material for the synthesis of a diverse array of bioactive molecules with potential applications in oncology, immunology, and virology. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, detailing its role in the synthesis of potent kinase inhibitors and other therapeutic candidates, and presenting relevant experimental data and methodologies for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a solid chemical compound with the following properties:

| Property | Value |

| CAS Number | 210832-85-2 |

| Molecular Formula | C₁₂H₁₄BrNO₂ |

| Molecular Weight | 284.15 g/mol |

| Melting Point | 112-115 °C |

| Boiling Point | 418.8 °C at 760 mmHg |

Synthetic Versatility in Drug Design

The primary utility of this compound in drug discovery lies in its reactive α-bromoketone functionality. This group serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of amines, thiols, and other nucleophiles. This reactivity allows for the facile introduction of the 4-morpholinophenyl ethanone core into various molecular scaffolds, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A general synthetic workflow for the utilization of this compound in the synthesis of bioactive derivatives is depicted below.

Caption: General synthetic workflow utilizing this compound.

Applications in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts. The morpholine group is a common feature in many approved and investigational kinase inhibitors, as it can improve aqueous solubility, metabolic stability, and target engagement. This compound serves as a valuable precursor for the synthesis of inhibitors targeting key kinases in oncogenic pathways, such as Phosphoinositide 3-kinase (PI3K) and Src kinase.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. A number of potent and selective PI3K inhibitors feature a morpholine-substituted aromatic core.

The general structure of these inhibitors often involves a heterocyclic core, such as quinazoline or pyrimidine, to which the morpholinophenyl group is attached. The synthesis of such compounds can be envisioned through a multi-step sequence where this compound is used to introduce the key pharmacophore.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino-phenyl derivatives.[2][3]

Src Kinase Inhibitors

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, proliferation, and survival. Overexpression and activation of Src are associated with tumor progression and metastasis. The development of Src inhibitors is therefore a promising strategy for cancer therapy.

Derivatives of 4-anilino-3-quinolinecarbonitriles containing a morpholinopropoxy side chain have shown potent Src kinase inhibitory activity. For example, a compound with a 3-morpholinopropoxy group exhibited an IC50 of 3.8 nM in an enzymatic assay and inhibited Src-dependent cell proliferation with an IC50 of 940 nM.[4] The synthesis of such molecules can be facilitated by using this compound to construct the morpholine-containing side chain.

Caption: Simplified Src kinase signaling pathway and the inhibitory action of morpholino-phenyl derivatives.[5][6]

Applications in Antiviral and Anti-inflammatory Drug Discovery

Beyond oncology, this compound is a valuable starting material for the synthesis of compounds with potential antiviral and anti-inflammatory properties. The morpholine ring is present in several antiviral and anti-inflammatory agents, contributing to their biological activity and pharmacokinetic properties.

While specific examples of antiviral or anti-inflammatory drugs synthesized directly from this compound are not extensively documented in publicly available literature, the synthetic utility of this intermediate suggests its potential in the development of novel agents in these therapeutic areas. The general approach would involve reacting the α-bromoketone with various nucleophilic scaffolds known to possess antiviral or anti-inflammatory activity.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific drug candidates from this compound are often proprietary. However, a general procedure for the synthesis of 2-amino-1-(4-morpholinophenyl)ethanone derivatives can be outlined as follows:

General Procedure for the Synthesis of 2-(Substituted-amino)-1-(4-morpholinophenyl)ethanone Derivatives:

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as a scavenger for the hydrobromic acid byproduct.

-

Addition of Nucleophile: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2-(substituted-amino)-1-(4-morpholinophenyl)ethanone derivative.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery. Its strategic application enables the efficient synthesis of a wide range of bioactive molecules, particularly potent kinase inhibitors targeting critical oncogenic pathways such as PI3K/Akt/mTOR and Src. The presence of the morpholine moiety often imparts favorable pharmacokinetic properties to the resulting drug candidates. The straightforward reactivity of the α-bromoketone functionality allows for extensive structural modifications, facilitating the optimization of potency, selectivity, and overall drug-like properties. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like this compound in accelerating the drug discovery process is undeniable. Further exploration of its synthetic potential is likely to yield a new generation of innovative medicines for the treatment of cancer, inflammatory disorders, and viral infections.

References

- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Versatility of Phenacyl Bromide Derivatives in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenacyl bromide and its derivatives have long been recognized as powerful and versatile building blocks in organic synthesis. Their inherent reactivity, stemming from the presence of both a reactive bromine atom and a carbonyl group, allows for the construction of a diverse array of complex molecular architectures, particularly heterocyclic compounds of significant medicinal and industrial interest. This technical guide provides an in-depth review of the applications of phenacyl bromide derivatives in contemporary organic synthesis, with a focus on data-driven insights, detailed experimental methodologies, and the logical frameworks underpinning these synthetic strategies.

Core Reactions and Applications

Phenacyl bromides serve as key precursors in a multitude of synthetic transformations, including the synthesis of five- and six-membered heterocyclic rings and their fused analogues.[1][2] Their utility is further expanded through their participation in one-pot multicomponent reactions, which offer significant advantages in terms of efficiency and atom economy.[1][3]

Synthesis of Five-Membered Heterocycles

The construction of five-membered heterocyclic systems is a cornerstone of medicinal chemistry, and phenacyl bromides are instrumental in this regard.

The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazole derivatives, which are prevalent in numerous biologically active compounds.[4] This reaction involves the condensation of a phenacyl bromide derivative with a thioamide. The strategic hybridization of thiazole moieties with other bioactive fragments, such as pyrazoline and pyrazole, has been shown to enhance drug efficacy and mitigate resistance.[4]

Typical Experimental Protocol for Thiazole Synthesis:

A mixture of a substituted phenacyl bromide (1.0 mmol) and a thioamide or thiourea (1.2 mmol) is stirred in a suitable solvent, such as ethanol or methanol. The reaction can be carried out at room temperature or under reflux, often with the aid of a catalyst to improve reaction rates and yields. Upon completion, the product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.

| Phenacyl Bromide Derivative | Thioamide/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Phenacyl bromide | Thiourea | None | Ethanol | 2 | 85 | [4] |

| 4-Chlorophenacyl bromide | Thioacetamide | None | Methanol | 3 | 92 | [4] |

| 4-Methylphenacyl bromide | Phenylthiourea | Piperidine | Ethanol | 1.5 | 88 | [5] |

| 4-Nitrophenacyl bromide | Thiosemicarbazide | Acetic Acid | Ethanol | 4 | 75 | [5] |

This table is a representative example; specific conditions and yields may vary based on the full scope of substrates.

Reaction Workflow for Hantzsch Thiazole Synthesis:

References

- 1. tandfonline.com [tandfonline.com]

- 2. [PDF] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles | Semantic Scholar [semanticscholar.org]

- 3. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone: An Experimental Protocol for Pharmaceutical Research

Introduction

2-Bromo-1-(4-morpholinophenyl)ethanone is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility is particularly notable in the development of kinase inhibitors, such as the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, used in cancer therapy. The presence of the reactive bromoacetyl group allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This application note provides a detailed experimental protocol for the two-step synthesis of this compound, designed for researchers and professionals in drug discovery and development.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Melting Point (°C) |

| 1 | Nucleophilic Aromatic Substitution | 4'-Chloroacetophenone | Morpholine, K₂CO₃, DMF | 4'-Morpholinoacetophenone | ~85 | >98 | 96-98 |

| 2 | Alpha-Bromination | 4'-Morpholinoacetophenone | Copper(II) Bromide, Ethyl Acetate, Chloroform | This compound | ~90 | >97 | 112-115[1] |

Experimental Protocols

This protocol outlines a two-step synthesis of this compound, commencing with the synthesis of the intermediate 4'-morpholinoacetophenone from 4'-chloroacetophenone, followed by its selective alpha-bromination.

Step 1: Synthesis of 4'-Morpholinoacetophenone

This procedure describes the nucleophilic aromatic substitution of chlorine in 4'-chloroacetophenone with morpholine.

Materials:

-

4'-Chloroacetophenone

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add 4'-chloroacetophenone (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (1.5 equivalents).

-

Add DMF to the flask to dissolve the reactants.

-

Attach a reflux condenser and heat the reaction mixture at 120 °C with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol/water to yield 4'-morpholinoacetophenone as a solid.

Step 2: Synthesis of this compound

This procedure details the selective alpha-bromination of 4'-morpholinoacetophenone using copper(II) bromide. This method is often preferred for its selectivity and milder reaction conditions compared to using elemental bromine.

Materials:

-

4'-Morpholinoacetophenone

-

Copper(II) Bromide (CuBr₂)

-

Ethyl Acetate

-

Chloroform

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4'-morpholinoacetophenone (1 equivalent) in a 1:1 mixture of ethyl acetate and chloroform.

-

Add copper(II) bromide (2.2 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Maintain the reflux for 3-5 hours. The color of the reaction mixture will change from green to gray/white as the Cu(II) is reduced to Cu(I).

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper(I) bromide precipitate.

-

Wash the solid residue with chloroform.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization from methanol to obtain this compound as a crystalline solid.

Mandatory Visualization

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Role in Drug Discovery Workflow

Caption: Role of the title compound in a typical drug discovery workflow.

References

Application Notes and Protocols for N-alkylation of Amines with 2-Bromo-1-(4-morpholinophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of primary and secondary amines with 2-Bromo-1-(4-morpholinophenyl)ethanone. This reaction is a valuable transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery, for the generation of diverse libraries of substituted aminoketones. The morpholinophenyl moiety is a common scaffold in bioactive molecules, and its derivatization allows for the exploration of structure-activity relationships (SAR).

Introduction

N-alkylation of amines with α-haloketones, such as this compound, is a classical and effective method for the formation of α-aminoketones. These products are versatile intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and are often investigated for their biological activities. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon bearing the bromine atom.

General Reaction Scheme

The general reaction for the N-alkylation of a primary or secondary amine with this compound is depicted below:

Caption: General N-alkylation Reaction Scheme.

Experimental Protocols

The following protocols provide a general framework for the N-alkylation of primary and secondary amines. Optimization of the reaction conditions, including the choice of base, solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: N-alkylation of Primary Amines

This protocol is suitable for the mono-N-alkylation of primary amines. To favor mono-alkylation over di-alkylation, it is common to use the amine as the limiting reagent or to employ specific reaction conditions that suppress the second alkylation.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., Acetonitrile).

-

Add the primary amine (1.0-1.2 eq) to the solution.

-

Add the base (1.5-2.0 eq) to the reaction mixture. For solid bases like potassium carbonate, vigorous stirring is required.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (hydrobromide salt of the base) has formed, filter it off.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-alkylation of Secondary Amines

This protocol is generally more straightforward than with primary amines as over-alkylation to a quaternary ammonium salt is often slower.

Materials:

-

This compound

-

Secondary amine (e.g., piperidine, morpholine)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

-

Base (e.g., TEA, DIPEA, K₂CO₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

Follow steps 1-4 as described in Protocol 1, using the secondary amine (1.0-1.2 eq).

-

Stir the reaction mixture at room temperature. Reactions with secondary amines are often faster than with primary amines.

-

Monitor the reaction progress by TLC or LC-MS.

-

Perform work-up and purification as described in steps 7-12 of Protocol 1.

Data Presentation

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | K₂CO₃ | ACN | 60 | 6 | Data |

| 2 | Aniline | TEA | DMF | 80 | 12 | Data |

| 3 | Piperidine | DIPEA | THF | RT | 4 | Data |

| 4 | Morpholine | K₂CO₃ | ACN | RT | 3 | Data |

ACN: Acetonitrile, DMF: Dimethylformamide, THF: Tetrahydrofuran, TEA: Triethylamine, DIPEA: Diisopropylethylamine, RT: Room Temperature. Researchers should fill in the "Yield (%)" column with their experimental results.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the N-alkylation reaction.

Caption: Typical Experimental Workflow.

Signaling Pathway Analogy: The Reaction Cascade

While not a biological signaling pathway, the sequence of events in the N-alkylation reaction can be visualized in a similar manner to illustrate the logical progression.

Caption: Reaction Cascade Analogy.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low conversion | - Insufficiently reactive amine- Base is too weak- Low reaction temperature | - Increase reaction temperature- Use a stronger base (e.g., NaH, but with caution)- Use a more polar aprotic solvent like DMF or DMSO |

| Formation of multiple products | - Di-alkylation of primary amine- Side reactions | - Use an excess of the primary amine- Use a bulkier base- Lower the reaction temperature |

| Difficult purification | - Product is very polar- Byproducts have similar polarity | - Use a different eluent system for chromatography- Consider converting the product to a salt for purification by recrystallization |

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of a wide range of α-aminoketones. The provided protocols offer a solid starting point for researchers to develop and optimize this reaction for their specific needs. Systematic data collection will be crucial for building a comprehensive understanding of the scope and limitations of this reaction with various amine substrates.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(4-morpholinophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Bromo-1-(4-morpholinophenyl)ethanone as a key starting material. The resulting thiazole, imidazole, and pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the synthetic pathways, experimental procedures, and potential applications of these compounds, supported by quantitative data and visual diagrams.

Introduction